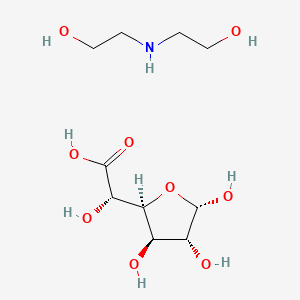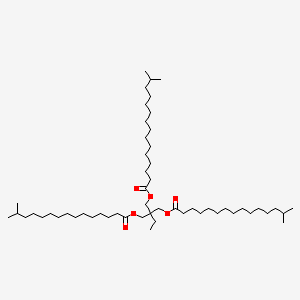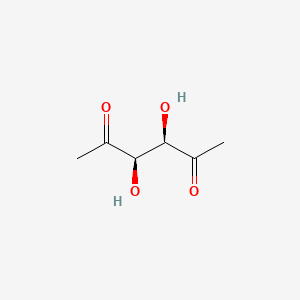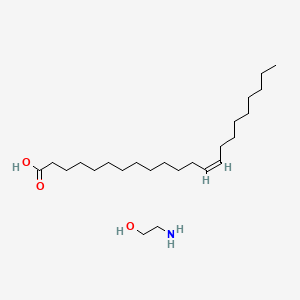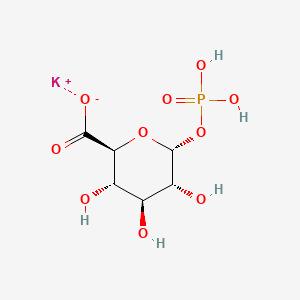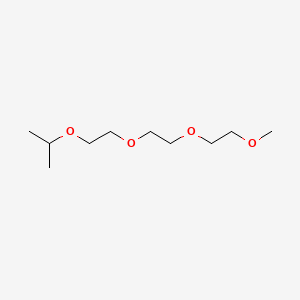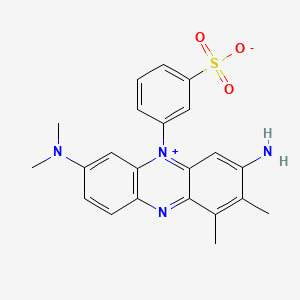
5-Iodocytidylyl-(3'-5')-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodocytidylyl-(3’-5’)-guanosine is a synthetic nucleotide analog that consists of a cytidine and a guanosine molecule linked by a phosphodiester bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodocytidylyl-(3’-5’)-guanosine typically involves the iodination of cytidine followed by the coupling of the iodinated cytidine with guanosine. The iodination process can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions. The coupling reaction is facilitated by the use of phosphoramidite chemistry, which allows for the formation of the phosphodiester bond between the two nucleosides .
Industrial Production Methods
Industrial production of 5-Iodocytidylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodocytidylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Oxidation: The iodinated cytidine moiety can be oxidized to form different derivatives.
Reduction: The iodine atom can be reduced to form cytidylyl-(3’-5’)-guanosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Applications De Recherche Scientifique
5-Iodocytidylyl-(3’-5’)-guanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular probes for various applications.
Mécanisme D'action
The mechanism of action of 5-Iodocytidylyl-(3’-5’)-guanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism and function. The iodine atom in the cytidine moiety can participate in various interactions, affecting the stability and conformation of the nucleic acid. This can lead to the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluorocytidylyl-(3’-5’)-guanosine
- 5-Chlorocytidylyl-(3’-5’)-guanosine
- 5-Bromocytidylyl-(3’-5’)-guanosine
Uniqueness
5-Iodocytidylyl-(3’-5’)-guanosine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens result in different interactions and reactivity, making this compound particularly useful in specific applications .
Propriétés
Numéro CAS |
55628-64-3 |
|---|---|
Formule moléculaire |
C19H24IN8O12P |
Poids moléculaire |
714.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24IN8O12P/c20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t6-,7-,9-,10-,11-,12-,16-,17-/m1/s1 |
Clé InChI |
DZCNUBMVAIQJNV-VVVISLFDSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


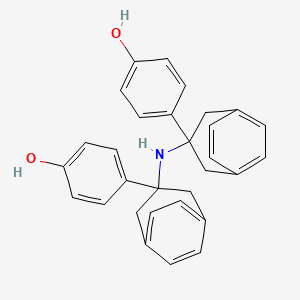
![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)


